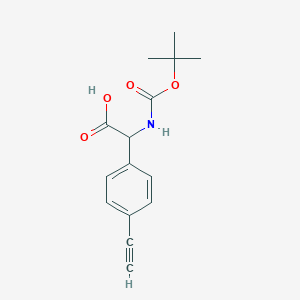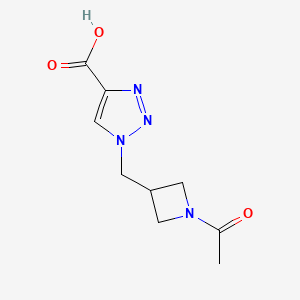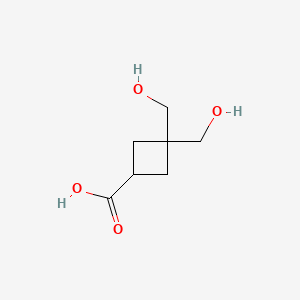
Ácido 3,3-bis(hidroximetil)ciclobutano-1-carboxílico
Descripción general
Descripción
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid is a unique organic compound characterized by a cyclobutane ring substituted with two hydroxymethyl groups and a carboxylic acid group. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mecanismo De Acción
Target of Action
It is known to be a valuable intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
Its unique structure, characterized by the presence of a strained cyclobutane ring, allows it to participate in various chemical reactions .
Biochemical Pathways
It is primarily used as a chemical intermediate, and its impact on biochemical pathways would largely depend on the specific compounds it is used to synthesize .
Análisis Bioquímico
Biochemical Properties
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with several enzymes, including oxidoreductases and transferases, which facilitate its conversion into various metabolites. The hydroxymethyl groups of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid are particularly reactive, allowing for the formation of ester and ether linkages with other biomolecules. These interactions are essential for the compound’s role in metabolic pathways and its potential use in drug development .
Cellular Effects
The effects of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound has been observed to alter gene expression profiles, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, the hydroxymethyl groups of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex and enhancing catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products that can affect its biological activity. In vitro and in vivo studies have shown that the temporal effects of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid include changes in cellular metabolism and gene expression, which can persist even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular function and promote cell survival. At higher doses, 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid can exhibit toxic effects, including oxidative stress and apoptosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid is involved in several metabolic pathways, including those related to energy production and biosynthesis. This compound interacts with enzymes such as dehydrogenases and kinases, which facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. Additionally, the distribution of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid can affect its accumulation in specific cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid is a key determinant of its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. The localization of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid within these compartments can influence its interactions with other biomolecules and its overall biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the dimerization of olefins followed by oxidative cleavage to introduce the carboxylic acid functionality . Specific reaction conditions, such as the use of PhI(OAc)2, can promote the formation of the cyclobutane ring .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely involves scalable versions of laboratory procedures, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions may involve the use of strong nucleophiles like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products:
- Oxidation can yield cyclobutane-1,3-dicarboxylic acid.
- Reduction can produce 3,3-bis(hydroxymethyl)cyclobutanol.
- Substitution reactions can lead to various substituted cyclobutane derivatives.
Comparación Con Compuestos Similares
- Cyclobutane-1,1-dicarboxylic acid
- Cyclobutane-1,2-dicarboxylic acid
- Cyclobutane-1,3-dicarboxylic acid
Comparison: 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups on the cyclobutane ring. This combination of functional groups provides distinct reactivity patterns compared to other cyclobutane derivatives, making it a valuable compound in synthetic chemistry .
Propiedades
IUPAC Name |
3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-3-7(4-9)1-5(2-7)6(10)11/h5,8-9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNPDGUEZJJXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


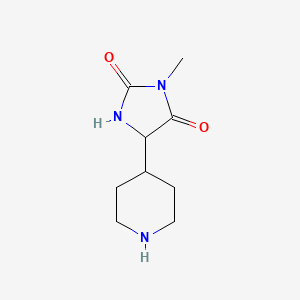
![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)
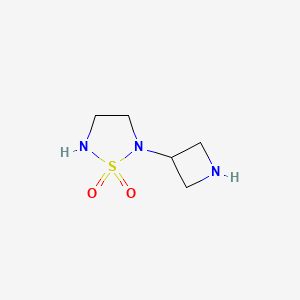
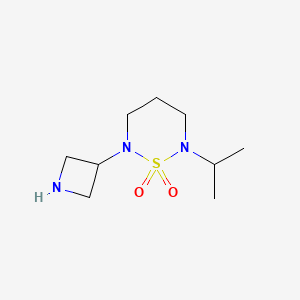
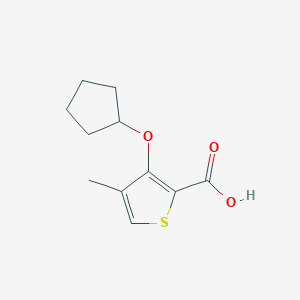
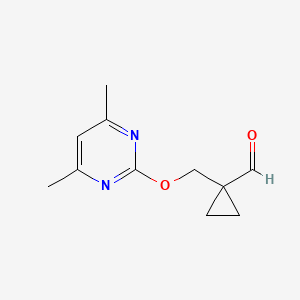
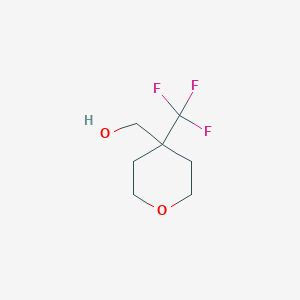
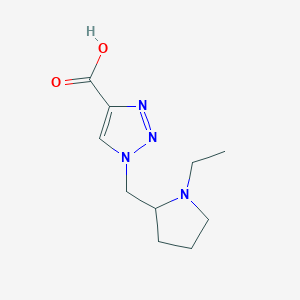
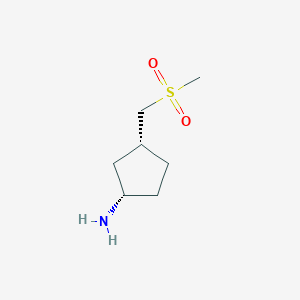
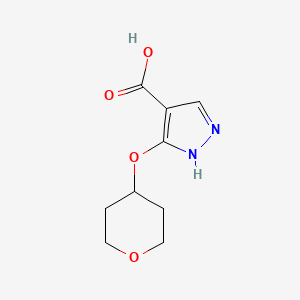
![(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480471.png)
